N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Description
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide is a complex organic compound that features a fluoropyridine moiety and a pyrazole sulfonamide group
Properties
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-8(12-11(14)6-5-7-15-12)17-21(19,20)13-9(2)16-18(4)10(13)3/h5-8,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUOYUVUNWNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrazole intermediates. The fluoropyridine can be synthesized through nucleophilic substitution reactions involving fluorinating agents like CuF2 or AlF3 at high temperatures . The pyrazole sulfonamide can be prepared by reacting 1,3,5-trimethylpyrazole with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the pyrazole and sulfonamide groups.
1,3,5-trimethylpyrazole: A pyrazole derivative without the fluoropyridine moiety.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic substituents.
Uniqueness
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide is unique due to the combination of its fluoropyridine and pyrazole sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
